3-(4-Ethylphenyl)thiolan-3-ol

Description

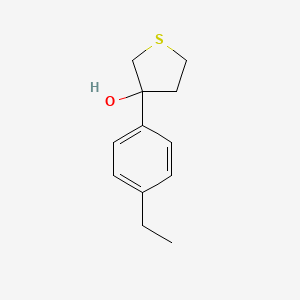

3-(4-Ethylphenyl)thiolan-3-ol is a sulfur-containing heterocyclic compound characterized by a tetrahydrothiophene (thiolane) ring substituted with a hydroxyl (-OH) group at the 3-position and a 4-ethylphenyl group. This compound is of interest in medicinal chemistry and materials science due to its hybrid aromatic-aliphatic structure, which may enable unique intermolecular interactions or pharmacological activity.

Properties

IUPAC Name |

3-(4-ethylphenyl)thiolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16OS/c1-2-10-3-5-11(6-4-10)12(13)7-8-14-9-12/h3-6,13H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXZCGFFYZURQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2(CCSC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)thiolan-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethylphenylmagnesium bromide with 3-chloropropanethiol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group. The resulting intermediate is then cyclized to form the thiolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)thiolan-3-ol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiolane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiolane derivatives.

Substitution: Various substituted thiolanes depending on the nucleophile used.

Scientific Research Applications

3-(4-Ethylphenyl)thiolan-3-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)thiolan-3-ol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.

Comparison with Similar Compounds

Substituent Effects

- Hydroxyl Group : Present in all thiolan-3-ol derivatives, the -OH group enables hydrogen bonding, influencing solubility and binding affinity.

- Sulfone Modifications: The 1,1-dioxo group in and increases polarity and metabolic stability compared to the non-sulfonated thiolane in the target compound .

- Aromatic vs. Aliphatic Substituents: The 4-ethylphenyl group in the target compound enhances lipophilicity relative to the hydrazinyl () or phenethylamino () groups, which introduce hydrogen-bonding capabilities.

Pharmacological and Industrial Relevance

- Sulfonated Derivatives : Compounds with 1,1-dioxo groups () are often explored as enzyme inhibitors or prodrugs due to enhanced stability .

- Triazole Derivatives (): Exhibit broad bioactivity (e.g., antimicrobial), suggesting that the target compound’s triazole analogs may share similar applications.

- Safety Profiles: Thiolane derivatives with sulfone groups (e.g., ) require stringent handling due to respiratory hazards, as noted in safety data sheets .

Biological Activity

3-(4-Ethylphenyl)thiolan-3-ol is a sulfur-containing organic compound belonging to the class of thiolanes. Its unique structure, which includes a thiolane ring and a 4-ethylphenyl substituent, suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Enzyme Inhibition : The hydroxyl group may form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

- Antioxidant Activity : The thiol group can donate electrons, neutralizing free radicals and reducing oxidative stress.

- Cellular Interaction : The hydrophobic ethylphenyl group may enhance the compound's ability to penetrate cellular membranes, allowing it to interact with intracellular targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Antioxidant Activity

The compound has been evaluated for its antioxidant potential using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant capabilities.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against standard microbial strains. The study confirmed that the compound inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics.

Case Study 2: Antioxidant Mechanism

A recent study investigated the mechanism by which this compound exerts its antioxidant effects. Using in vitro assays, researchers found that the compound significantly reduced levels of reactive oxygen species (ROS) in human cell lines exposed to oxidative stress.

Comparative Analysis with Similar Compounds

To further understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|

| 3-(4-Methylphenyl)thiolan-3-ol | Moderate | Low |

| 3-(4-Hydroxyphenyl)thiolan-3-ol | High | Moderate |

| 3-(4-Ethoxyphenyl)thiolan-3-ol | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.